Erythronolide B

Heterologous Biosynthesis Polyketide Engineering Cytochrome P450

Erythronolide B is the non-substitutable, C6-hydroxylated aglycone core of erythromycin A, produced via P450EryF-mediated hydroxylation of 6-deoxyerythronolide B. This mandatory hydroxyl group dictates sequential attachment of L-mycarose and D-desosamine—analogs lacking this feature fail to generate active erythromycin. It is the rate-limiting intermediate in heterologous erythromycin production, with engineered EryF enzymes boosting yields up to 5.6-fold. As EP Impurity N, it is essential for QC release testing and stability monitoring of erythromycin APIs. Procure this well-characterized standard to ensure biosynthetic pathway integrity, develop next-generation acid-stable macrolides, or validate P450 enzyme function.

Molecular Formula C21H38O7
Molecular Weight 402.5 g/mol
CAS No. 3225-82-9
Cat. No. B194141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythronolide B
CAS3225-82-9
Synonyms(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
Molecular FormulaC21H38O7
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
InChIInChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
InChIKeyZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Erythronolide B (CAS 3225-82-9): Core Polyketide Aglycone for Macrolide Antibiotic Research and Heterologous Biosynthesis


Erythronolide B is a 14-membered macrolide aglycone that serves as the fundamental structural core of the clinically significant antibiotic erythromycin A [1]. Derived from the fermentation of Saccharopolyspora erythraea, this C21 polyketide is the direct product of the cytochrome P450EryF-mediated C6 hydroxylation of 6-deoxyerythronolide B (6-dEB) and represents the essential intermediate upon which subsequent glycosylation steps are built [2]. Its complex stereochemical architecture and multiple chiral centers make it both a crucial biosynthetic node and a valuable synthetic target for organic chemistry and pharmaceutical research [1].

Why Erythronolide B Cannot Be Substituted by Other Macrolide Aglycones in Biosynthesis and Semi-synthesis


Erythronolide B occupies a unique and non-interchangeable position in both natural and engineered biosynthetic pathways. Its specific C6 hydroxyl group, resulting from the enzymatic action of P450EryF, is a mandatory structural feature that distinguishes it from precursors like 6-deoxyerythronolide B and dictates the subsequent attachment of essential deoxysugars, L-mycarose and D-desosamine, in a precise, sequential manner [1]. Attempts to substitute Erythronolide B with analogs such as Erythronolide A (which lacks the C12 hydroxyl) or 6-dEB (which lacks the C6 hydroxyl) result in altered or aborted glycosylation patterns, leading to compounds with reduced or no antibacterial activity, thereby failing to generate the clinically relevant erythromycin core [2].

Quantitative Differentiation of Erythronolide B Against Closest Analogs: A Comparative Evidence Guide


Heterologous Production Yield: Engineered SaEryF Mutant I379V Drives 4-Fold Increase in Erythronolide B Titer Over Wild-Type Enzyme

In a direct comparative study of heterologous production in Escherichia coli, the engineered SaEryF mutant I379V achieved a yield of 131 mg L−1 of Erythronolide B (EB). This represents a 4-fold increase compared to the wild-type SaEryF enzyme, which produced only approximately 33 mg L−1 EB [1]. Further combined mutagenesis of multiple residues boosted EB concentration by an additional 41% [1].

Heterologous Biosynthesis Polyketide Engineering Cytochrome P450

Acid Stability of Erythronolide B-Derived Hybrid Macrolides Compared to Erythromycin A

Erythronolide B was fed to a blocked mutant of Streptomyces antibioticus (ATCC 31771), resulting in the production of four new hybrid macrolide antibiotics (compounds I-IV). All four compounds were found to be 'more stable to acid' than erythromycin A [1]. While quantitative acid stability data (e.g., half-life at low pH) is not provided in the abstract, the qualitative statement is a key differentiator from the acid-labile erythromycin A.

Hybrid Antibiotics Acid Stability Mutasynthesis

Enzymatic Specificity: P450 EryF and OleP Show Differential Oxidation of Erythronolide B vs. 6-Deoxyerythronolide B

Comparative enzymology reveals distinct substrate specificities: the cytochrome P450 enzyme EryF catalyzes the C6 hydroxylation of 6-deoxyerythronolide B (6-dEB) to form Erythronolide B (EB), a rate-limiting step in erythromycin biosynthesis [1]. In contrast, OleP, another P450 enzyme, was found to oxidize 6-dEB but does not oxidize Erythronolide B [2]. This demonstrates that EB is a specific product of EryF action and is not a substrate for OleP-mediated oxidation.

Enzyme Specificity Biosynthetic Pathway Cytochrome P450

Yield Improvement of Erythronolide B Through Enzyme Engineering: SaEryF Mutant A74F/G165S/I379V Achieves 5.6-Fold Higher Yield Than Wild-Type

A specific triple mutant of SaEryF, designated A74F/G165S/I379V, was shown to achieve a yield of 184.8 mg/L of Erythronolide B. This represents a 1.4-fold increase over the single mutant I379V and a substantial 5.6-fold increase compared to the wild-type SaEryF enzyme [1]. This data highlights the potential for rational enzyme design to significantly enhance EB titers.

Protein Engineering Yield Improvement Biocatalysis

Optimal Application Scenarios for Erythronolide B in Research and Industrial Settings


Heterologous Production of Erythromycin and Novel Macrolides in E. coli

Erythronolide B is the essential intermediate for heterologous erythromycin production. The demonstrated ability to increase EB yield by 4- to 5.6-fold using engineered EryF enzymes [1] makes it a prime target for process optimization. Researchers and industrial producers aiming to establish or improve E. coli-based production platforms should prioritize strains that efficiently convert 6-dEB to EB, as this rate-limiting step dictates overall pathway flux and final product titers.

Semi-Synthesis of Acid-Stable Macrolide Antibiotics via Hybrid Mutasynthesis

The acid-lability of erythromycin A limits its oral bioavailability. Erythronolide B serves as a superior starting material for generating hybrid macrolides that are 'more stable to acid' [2]. By feeding EB to a suitable blocked mutant (e.g., S. antibioticus ATCC 31771), researchers can produce a suite of novel glycosylated macrolides with improved stability profiles. This approach is particularly valuable for drug discovery programs seeking next-generation macrolides with enhanced pharmacokinetic properties.

Enzymology and Pathway Engineering Studies of P450-Dependent Hydroxylation

The distinct substrate specificity of P450EryF (oxidizes 6-dEB to EB) versus OleP (oxidizes 6-dEB but not EB) [1] makes Erythronolide B an ideal probe for studying macrolide-modifying P450 enzymes. Researchers investigating enzyme mechanisms, substrate recognition, or the engineering of novel hydroxylation activities will find EB a critical tool for comparative enzymology and for validating the function of engineered P450 variants in both in vitro and in vivo systems.

Sourcing of Authentic Analytical Standards for Process Monitoring and Quality Control

As a key biosynthetic intermediate and a potential impurity (Erythromycin Impurity N) in commercial erythromycin products, Erythronolide B is required as a high-purity analytical standard. Its reliable quantitation is essential for monitoring fermentation progress, optimizing downstream processing steps, and ensuring the purity of final erythromycin A or erythromycin B APIs. Procurement of well-characterized EB is therefore critical for quality control laboratories in the pharmaceutical industry.

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